molecular formula C15H13FN6O B2646054 3-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isonicotinamide CAS No. 2034562-40-6

3-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isonicotinamide

Cat. No.: B2646054
CAS No.: 2034562-40-6
M. Wt: 312.308
InChI Key: IQWOTJBPAREAEW-UHFFFAOYSA-N
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Description

3-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isonicotinamide is a complex organic compound that features a pyrazole and pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isonicotinamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by palladium complexes under mild conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include the use of high-efficiency catalysts, continuous flow reactors, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isonicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isonicotinamide involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isonicotinamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-fluoro-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN6O/c1-22-9-10(6-21-22)14-13(18-4-5-19-14)8-20-15(23)11-2-3-17-7-12(11)16/h2-7,9H,8H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWOTJBPAREAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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